2,3,5-Triphenylfuran
Overview
Description
2,3,5-Triphenylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom and three phenyl groups attached at the 2, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Triphenylfuran can be synthesized through various methods. One common approach involves the oxidative cyclization of aryl ketones with styrenes. This method utilizes catalysts such as Fe3O4@SiO2-Amine-DAB/Py-CuCl2 nanocomposite, which facilitates the reaction under eco-friendly conditions . Another method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-3,5-diphenylfuran reacts with phenylboronic acid in the presence of palladium catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of efficient and reusable nanocatalysts like Fe3O4@SiO2-Amine-DAB/Py-CuCl2 suggests potential for scalable and environmentally friendly production processes .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Triphenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the aromatic ring or the phenyl groups attached to it.
Substitution: Substitution reactions, such as halogenation, can occur at the phenyl groups or the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents like trithiazyl trichloride can be used for oxidative transformations.
Reduction: Common reducing agents include hydrogen gas in the presence of metal catalysts.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with trithiazyl trichloride can yield isothiazoles .
Scientific Research Applications
2,3,5-Triphenylfuran has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-triphenylfuran involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or proteins, leading to biological effects such as anti-ulcer activity by inhibiting matrix metalloproteinase-9 (MMP-9) or anti-proliferative activity by targeting mitochondrial complex III .
Comparison with Similar Compounds
2,4-Diphenylfuran: Known for its reactivity and potential in oxidative homocoupling and cross-coupling reactions.
3-Indolyl Furanoids: These compounds exhibit atropisomerism and have potential biological applications.
Uniqueness: 2,3,5-Triphenylfuran stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2,3,5-triphenylfuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZYJPPGJMXOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285220 | |
Record name | 2,3,5-triphenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-20-6 | |
Record name | NSC41095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5-triphenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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